molecular formula C12H8ClNO5S B1399882 4-(3-Nitrophenoxy)benzenesulfonyl chloride CAS No. 1351619-22-1

4-(3-Nitrophenoxy)benzenesulfonyl chloride

Cat. No.: B1399882
CAS No.: 1351619-22-1
M. Wt: 313.71 g/mol
InChI Key: TURHQWOQNPGGPU-UHFFFAOYSA-N
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Description

4-(3-Nitrophenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C12H8ClNO5S and a molecular weight of 313.72 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 4-hydroxybenzenesulfonyl chloride with 3-nitrophenol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Sulfonamide, sulfonate esters, or sulfonothioates.

    Reduction: 4-(3-Aminophenoxy)benzenesulfonyl chloride.

    Oxidation: Quinones and related compounds.

Scientific Research Applications

4-(3-Nitrophenoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenoxy)benzenesulfonyl chloride is unique due to the presence of both a nitrophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-(3-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHQWOQNPGGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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